5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide
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Overview
Description
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism of Action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of various transcription factors and the upregulation of genes involved in B-cell proliferation and survival. 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide binds to the ATP-binding pocket of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has also been shown to inhibit the activation of other signaling pathways, including the NF-kB and AKT pathways. These pathways are involved in the regulation of various cellular processes, including inflammation and apoptosis.
Advantages and Limitations for Lab Experiments
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has several advantages as a research tool, including its high potency and selectivity for BTK. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
Future Directions
There are several potential future directions for research involving 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide. These include the development of combination therapies with other targeted agents, the investigation of 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide in other B-cell malignancies, and the exploration of its effects on the tumor microenvironment. Additionally, further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.
Synthesis Methods
The synthesis of 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide involves several steps, including the reaction of 2,4-dichloro-N-(2-fluorophenyl)benzamide with sodium hydride, followed by the addition of 4-aminobenzenesulfonamide and N,N-dimethylformamide. The resulting intermediate is then treated with hydrochloric acid, and the final product is obtained through recrystallization.
Scientific Research Applications
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has been shown to inhibit BTK activity, leading to decreased B-cell proliferation and survival.
properties
IUPAC Name |
2,4-dichloro-N-(2-fluorophenyl)-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3S/c14-8-6-9(15)12(22(17,20)21)5-7(8)13(19)18-11-4-2-1-3-10(11)16/h1-6H,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJYLOQEIAVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6677096 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.